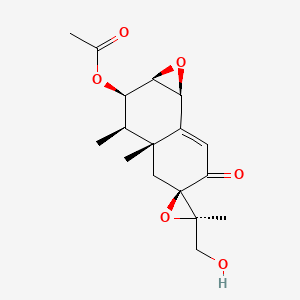

Eremofortin C

Description

Structure

3D Structure

Properties

CAS No. |

62375-74-0 |

|---|---|

Molecular Formula |

C17H22O6 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

[(1aR,2R,3R,3'R,3aR,5R,7bS)-3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |

InChI |

InChI=1S/C17H22O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,8,12-14,18H,6-7H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |

InChI Key |

AVFUXCSVVLQAGL-VIEAGMIOSA-N |

SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)CO)OC(=O)C |

Canonical SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C |

Synonyms |

eremofortin C |

Origin of Product |

United States |

Foundational & Exploratory

Eremofortin C: A Technical Guide to its Discovery, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin C is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. First identified in 1977, it is a key intermediate in the biosynthesis of the more toxic PR toxin. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the methodologies for its isolation and characterization, presents quantitative data on its production, and describes the enzymatic conversion to PR toxin. The document includes detailed experimental protocols and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development.

Introduction

Penicillium roqueforti is a ubiquitous fungus, renowned for its role in the production of blue-veined cheeses. Beyond its culinary significance, this species is a prolific producer of a diverse array of secondary metabolites, including several mycotoxins. Among these is this compound, an eremophilane-type sesquiterpenoid that has garnered scientific interest due to its central role as the direct precursor to the potent mycotoxin, PR toxin. The structural difference between the two compounds is a single oxidation step, the conversion of a hydroxymethyl group in this compound to an aldehyde in PR toxin. This guide delves into the technical details of this compound's discovery, its biosynthetic pathway, and the methods used for its study.

History and Discovery

This compound was first isolated and characterized in 1977 by Moreau, Cacan, and Lablache-Combier from cultures of Penicillium roqueforti.[1] Their work, published in The Journal of Organic Chemistry, identified this compound as a new metabolite and also demonstrated its biotransformation from PR toxin, hinting at the close biosynthetic relationship between these compounds. Subsequent research has solidified the understanding that this compound is, in fact, the direct precursor to PR toxin.[2]

Physicochemical Properties and Spectroscopic Data

The molecular formula of this compound is C₁₇H₂₂O₆, with a molecular weight of 322.35 g/mol .[3] Its structure was elucidated using a combination of spectroscopic techniques. While the original 1977 publication provided the initial characterization, subsequent studies have further refined the spectroscopic data. A comprehensive set of ¹H and ¹³C NMR data is crucial for its unambiguous identification.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| Mass Spectrometry | Molecular Ion (M+): m/z 322[4] |

| ¹H NMR | Specific chemical shifts and coupling constants are detailed in specialized publications and spectral databases. |

| ¹³C NMR | Specific chemical shifts are detailed in specialized publications and spectral databases. |

Note: A complete, publicly available, and explicitly assigned NMR data table for this compound is not readily found in the searched literature. Researchers should refer to specialized publications, such as the work by Wu et al. (2013) on eremophilane sesquiterpenes from Penicillium sp., which involved detailed 1D and 2D NMR analysis for structural elucidation of related compounds, including this compound.[5]

Biosynthesis of this compound

This compound is a product of the eremophilane sesquiterpenoid biosynthetic pathway in P. roqueforti. The pathway originates from farnesyl pyrophosphate and proceeds through a series of cyclizations and enzymatic modifications.

References

Penicillium roqueforti strains that produce Eremofortin C

An In-depth Technical Guide to Penicillium roqueforti Strains Producing Eremofortin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium roqueforti, a fungus renowned for its role in the maturation of blue-veined cheeses, is also a prolific producer of a diverse array of secondary metabolites. Among these are the eremophilane-type sesquiterpenoids, including this compound (EC). This compound is a significant intermediate in the biosynthesis of the mycotoxin PR toxin.[1][2][3] Understanding the strains that produce this compound, the conditions that favor its synthesis, and the methodologies to isolate and quantify it is crucial for research in mycotoxicology, fungal genetics, and drug discovery. This document provides a comprehensive technical overview of P. roqueforti strains known to produce this compound, detailing the biosynthetic pathway, experimental protocols for its production and analysis, and quantitative data from various studies.

Data on this compound Production

Quantitative analysis of this compound production is essential for strain selection and optimization of culture conditions. Production levels are highly dependent on the specific strain, culture medium, and physical parameters such as temperature, pH, and aeration.[1][3] Several studies have quantified the production of this compound and its related metabolites.

A study of 17 different Penicillium roqueforti strains from the American Type Culture Collection (ATCC) found that 13 were capable of producing this compound and PR toxin.[1][4] The production of these metabolites was found to be significantly influenced by the culture medium, with growth on cereals like corn yielding greater amounts than on legumes.[1] Optimal conditions for the production of both EC and PR toxin were identified as a temperature range of 20 to 24°C and a pH of approximately 4.0.[1][3] Furthermore, stationary cultures demonstrated higher toxin production compared to shaken cultures.[1][3]

The table below summarizes quantitative data from time-course studies on specific strains, illustrating the dynamics of this compound production.

| Strain | Culture Conditions | Time Point | This compound (mg/culture) | PR Toxin (mg/culture) | Mycelial Dry Weight ( g/culture ) | Reference |

| P. roqueforti NRRL 849 | 2% yeast extract, 15% sucrose; stationary culture at 25°C | Day 10 | ~2.5 | ~1.0 | ~1.5 | [2] |

| Day 14 | ~1.0 | ~8.0 | ~1.8 | [2] | ||

| Day 18 | <0.5 | ~12.0 | ~1.9 | [2] | ||

| P. roqueforti "B Strain" | 2% yeast extract, 15% sucrose; stationary culture at 25°C | Day 10 | ~3.0 | <0.5 | ~1.2 | [2] |

| Day 14 | ~1.5 | ~1.0 | ~1.6 | [2] | ||

| Day 18 | <0.5 | ~1.5 | ~1.7 | [2] |

Note: Production values are estimated from graphical data presented in the cited literature.[2]

Biosynthesis of this compound and PR Toxin

This compound belongs to the eremophilane family of sesquiterpenoids.[2][5][6][7] Its biosynthesis originates from the isoprenoid pathway. The key transformation in this specific metabolic route is the conversion of this compound into PR toxin. This reaction involves the oxidation of the hydroxymethyl group at the C-12 position of this compound to an aldehyde group.[3][8] This single enzymatic step is responsible for the conversion of the non-toxic EC into the biologically active and toxic PR toxin.[3] The enzyme catalyzing this reaction has been identified as this compound oxidase, which notably does not require NAD+ or NADP+ for its activity.[8] Time-course studies have confirmed this precursor-product relationship, showing that the peak production of this compound consistently precedes the peak production of PR toxin.[2][3] As this compound levels decrease in the culture, PR toxin levels increase, indicating a direct conversion.[2]

Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to this compound and its subsequent conversion to PR Toxin.

Experimental Protocols

The following sections detail the methodologies for the cultivation of this compound-producing P. roqueforti strains and the subsequent extraction and quantification of the metabolite. These protocols are synthesized from methods described in the scientific literature.[2]

Strain Maintenance and Inoculum Preparation

-

Strains: Penicillium roqueforti strains, such as NRRL 849 or ATCC 48778, are suitable for this compound production.[2][9]

-

Maintenance Medium: Maintain cultures on potato dextrose agar (PDA) slants.

-

Inoculum: Prepare a spore suspension by washing the surface of a mature PDA slant culture with sterile water. This suspension is used to inoculate the liquid production medium.

Culture for this compound Production

-

Production Medium: A common medium is a 2% yeast extract and 15% sucrose solution. The initial pH should be adjusted to approximately 4.0 for optimal production.[1][3]

-

Cultivation: Dispense the medium into Roux bottles or similar vessels that provide a large surface area. Inoculate with the spore suspension.

-

Incubation: Incubate the bottles as stationary cultures in the dark. The optimal temperature is between 20-25°C.[1][2][3] Cultures are typically grown for 14-21 days, with samples taken at various time points for analysis.

Metabolite Extraction

-

Separation: At each time point, filter the cultures to separate the mycelium from the liquid medium.

-

Mycelium Processing: Wash the collected mycelial mats with demineralized water. For dry weight determination, desiccate the mycelium in an oven at 110°C to a constant weight. For metabolite analysis, the mycelium can be blended with water and then extracted.

-

Liquid-Liquid Extraction: Gather the culture filtrate (medium) and extract it multiple times with a non-polar solvent such as chloroform in a separatory funnel.

-

Concentration: Collect the chloroform phases and evaporate them to dryness under reduced pressure to yield a crude extract containing this compound and other metabolites.

Quantification by HPLC

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A Microporasil 10-µm silica gel column (e.g., 4 mm ID by 30 cm long) is effective for separation.[2]

-

Mobile Phase: An isocratic elution with a solvent mixture such as chloroform-tetrahydrofuran (75:25, vol/vol) at a flow rate of 1.5 ml/min can be used.[2]

-

Detection: Monitor the eluent at a wavelength of 254 nm, where this compound and PR toxin absorb.[2]

-

Quantification: Prepare standard solutions of purified this compound at known concentrations to generate a calibration curve. Quantify the amount of this compound in the crude extracts by comparing the peak height or area to the standard curve.

Experimental and Analytical Workflow

The overall process for identifying, producing, and quantifying this compound from P. roqueforti follows a systematic workflow. This involves initial strain selection and cultivation, followed by extraction of the target metabolite, and finally, its separation and quantification using analytical chromatography.

Caption: Workflow for the production and quantification of this compound from Penicillium roqueforti.

References

- 1. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CECT [cect.org]

An In-depth Technical Guide to the Eremofortin C Biosynthesis Pathway and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of Eremofortin C, a key intermediate in the production of the mycotoxin PR toxin by the fungus Penicillium roqueforti. The document details the enzymatic steps, genetic regulation, and relevant experimental methodologies for studying this pathway.

Introduction to this compound and the PR Toxin Pathway

This compound is a sesquiterpenoid secondary metabolite produced by Penicillium roqueforti, the fungus renowned for its role in the ripening of blue-veined cheeses. It is a direct precursor to the potent mycotoxin, PR toxin. The biosynthesis of these compounds originates from the isoprenoid pathway and involves a series of enzymatic modifications, including cyclization, oxidation, and acetylation. Understanding this pathway is crucial for controlling PR toxin contamination in food products and for exploring the potential of its intermediates in drug development.

The biosynthetic machinery for PR toxin, including the formation of this compound, is encoded within a gene cluster. This cluster contains genes for key enzymes such as terpene cyclases, P450 monooxygenases, and dehydrogenases that collaboratively synthesize these complex molecules.

The this compound Biosynthesis Pathway

The biosynthesis of this compound and subsequently PR toxin is a multi-step process beginning with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP).

Pathway Overview

The pathway can be broadly divided into the following stages:

-

Cyclization of Farnesyl Diphosphate: The linear FPP molecule is first cyclized to form the bicyclic sesquiterpene, aristolochene.

-

Oxidative Modifications: A series of oxidation reactions, catalyzed primarily by P450 monooxygenases, hydroxylate and epoxidize the aristolochene core.

-

Acetylation: An acetyl group is added to one of the hydroxylated intermediates.

-

Final Oxidation to PR Toxin: this compound is oxidized to form the final product, PR toxin.

A time-course study of P. roqueforti metabolite production has suggested the sequential appearance of intermediates in the order of Eremofortin B, this compound, and finally PR toxin[1].

Key Intermediates and Enzymes

The PR toxin biosynthetic gene cluster spans approximately 22.4-25 kilobase pairs and contains eleven open reading frames (ORFs) that orchestrate the synthesis of this compound and PR toxin.[2][3]

-

Farnesyl Diphosphate (FPP): The starting precursor from the mevalonate pathway.

-

Aristolochene: The first committed intermediate, a bicyclic sesquiterpene. The formation of aristolochene is catalyzed by aristolochene synthase , encoded by the ari1 gene (also referred to as ORF2).[2] This is considered a rate-limiting step in the pathway.[4]

-

Eremofortin A and B: These are key oxygenated and acetylated intermediates. Their production is affected by the silencing of genes encoding P450 monooxygenases (ORF5, ORF6) and an acetyltransferase (ORF8).[3] Silencing of ORF6 reduces Eremofortin B production, while silencing ORF5 and ORF8 leads to its accumulation, suggesting a complex interplay in the pathway.[1] Eremofortin A has also been suggested to be a shunt product rather than a direct intermediate in some contexts.[1]

-

This compound: The direct precursor to PR toxin. It is formed from Eremofortin A through the action of an oxidase or a short-chain oxidoreductase, potentially encoded by prx1.[5]

-

PR Toxin: The final toxic product, formed by the oxidation of the C-12 hydroxyl group of this compound to an aldehyde. This reaction is catalyzed by This compound oxidase , which has been characterized as a short-chain alcohol dehydrogenase.[2][5]

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides insights into the efficiency of each enzymatic step and the accumulation of intermediates.

| Intermediate/Product | Enzyme | Km | Vmax | Production Level/Yield | Notes |

| Aristolochene | Aristolochene Synthase | 0.55 ± 0.06 µM (for FPP) | 70 nmol/min/mg protein | - | The enzyme has a molecular weight of approximately 37 kDa (SDS-PAGE) and 48 kDa (gel filtration).[6] |

| Eremofortin A, B, C | Various | - | - | Varies by strain and culture conditions. | Time-course studies show sequential production, with this compound peaking before PR toxin.[7] |

| PR Toxin | This compound Oxidase | - | - | Gene silencing of ORF5, ORF6, and ORF8 resulted in a 20-40% reduction in PR toxin production.[3] | The enzyme responsible for the final step has been isolated and characterized. |

Experimental Protocols

Analysis of this compound and Related Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and other pathway intermediates.

-

Sample Preparation:

-

Culture filtrate is extracted three times with chloroform.

-

The chloroform phases are combined and evaporated to dryness.

-

The residue is redissolved in a suitable solvent for HPLC analysis.[7]

-

-

HPLC Conditions:

Purification of Aristolochene Synthase

-

Source: Mycelium of Penicillium roqueforti.

-

Purification Steps:

-

Cell Lysis: Mycelia are homogenized in a suitable buffer.

-

Gel Filtration Chromatography: The crude extract is subjected to gel filtration to separate proteins based on size.

-

Anion-Exchange Chromatography: Further purification is achieved using an anion-exchange column.[6]

-

Enzymatic Assay for Aristolochene Synthase

-

Reaction Mixture:

-

200 mM Tris·HCl (pH 7.5)

-

40 mM MgCl₂

-

160 nM enzyme

-

Variable concentrations of [1-³H]Farnesyl Diphosphate (FPP)[8]

-

-

Procedure:

-

The reaction is initiated by adding FPP to the enzyme solution.

-

Incubate at room temperature for 1 minute.

-

The reaction is stopped by adding a solution of 0.2 M KOH/0.1 M EDTA.[8]

-

The product, aristolochene, can be extracted with an organic solvent (e.g., pentane) and analyzed by methods such as gas chromatography-mass spectrometry (GC-MS).[8]

-

Gene Silencing via RNA Interference (RNAi)

RNAi is a powerful tool to study the function of genes in the this compound biosynthesis pathway.

Regulation of the this compound Biosynthesis Pathway

The production of this compound and PR toxin is tightly regulated at the genetic level.

The PR Toxin Gene Cluster and its Putative Regulator

The PR toxin gene cluster contains ORF10, which is predicted to encode a transcriptional regulator.[2] Although its direct targets within the cluster have not been fully elucidated, it is hypothesized to play a key role in controlling the expression of the biosynthetic genes.

Cross-talk with Other Secondary Metabolite Pathways

An interesting regulatory feature is the observed "cross-talk" between the PR toxin and mycophenolic acid biosynthetic pathways. Gene silencing of the prx genes (involved in PR toxin synthesis) has been shown to lead to an overproduction of mycophenolic acid, an immunosuppressive drug.[5] This suggests a complex regulatory network that balances the production of different secondary metabolites in P. roqueforti.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is integral to the production of PR toxin in Penicillium roqueforti. This guide has provided a detailed overview of the pathway, its intermediates, the enzymes and genes involved, and the experimental methodologies used for its study. A deeper understanding of this pathway will be instrumental in developing strategies to mitigate mycotoxin contamination and may unveil novel bioactive compounds for therapeutic applications. Further research is needed to fully elucidate the regulatory networks that govern this pathway and its interaction with other metabolic processes in this industrially important fungus.

References

- 1. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]

- 2. PR toxin - Wikipedia [en.wikipedia.org]

- 3. Penicillium roqueforti PR toxin gene cluster characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aristolochene - Wikipedia [en.wikipedia.org]

- 5. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

Eremofortin C as a Precursor to PR Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin, a mycotoxin produced by Penicillium roqueforti, is a sesquiterpenoid known for its toxicity.[1][2] Its immediate precursor, eremofortin C, is a structurally similar compound that differs only by the presence of a primary alcohol at the C-12 position, whereas PR toxin possesses an aldehyde at this position.[3] The enzymatic conversion of this compound to the more toxic PR toxin is a critical step in the biosynthesis of this mycotoxin. This technical guide provides an in-depth overview of this conversion, including quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathway.

Biosynthetic Pathway: From this compound to PR Toxin

The transformation of this compound to PR toxin is a direct oxidation reaction catalyzed by the enzyme this compound oxidase.[3] This enzyme facilitates the conversion of the C-12 primary alcohol of this compound into an aldehyde, yielding PR toxin. This single enzymatic step is a key part of the overall PR toxin biosynthetic pathway, which originates from farnesyl pyrophosphate.[4]

Quantitative Data

The following tables summarize key quantitative data related to the production of this compound and PR toxin, and the enzymatic activity of this compound oxidase.

Table 1: Production of this compound and PR Toxin by Penicillium roqueforti

| Culture Condition | This compound (mg/L) | PR Toxin (mg/L) | Reference |

| Medium Composition | |||

| Yeast Extract Sucrose (YES) | 150 | 50 | [5] |

| YES + Corn Extract | 450 | 150 | [5] |

| Temperature | |||

| 20°C | 300 | 100 | [5] |

| 24°C | 400 | 120 | [5] |

| Agitation | |||

| Stationary | Higher Yields | Higher Yields | [5][6] |

| Shaken (120 rpm) | Lower Yields | Lower Yields | [5][6] |

| pH | |||

| 4.0 | Optimal | Optimal | [5][6] |

Table 2: Kinetic Properties of this compound Oxidase

| Parameter | Value | Conditions | Reference |

| Optimal pH | ~5.6 | 30°C | [3] |

| Optimal Temperature | 30°C (linear rate) | pH 5.6 | [3] |

| Michaelis Constant (Km) | 0.02 mM | 30°C, pH 5.6 | [3] |

| Maximum Velocity (Vmax) | 4.0 µmol/min/mg | 30°C, pH 5.6 | [3] |

| Molecular Weight | ~40,000 Da | Gel Filtration | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its conversion to PR toxin.

Cultivation of Penicillium roqueforti for this compound Oxidase Production

This protocol is designed to cultivate P. roqueforti to maximize the production of the extracellular enzyme this compound oxidase.

Materials:

-

Penicillium roqueforti strain (e.g., ATCC 10110)

-

Yeast Extract Sucrose (YES) medium (2% yeast extract, 15% sucrose in demineralized water)

-

Corn extract (optional, for enhanced production)

-

Roux bottles or other suitable culture flasks

-

Spore suspension of P. roqueforti

Procedure:

-

Prepare the YES medium. For enhanced production, supplement the medium with corn extract.[5]

-

Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.

-

Inoculate the medium with a spore suspension of P. roqueforti to a final concentration of 106 to 107 spores/mL.[4]

-

Incubate the cultures as stationary cultures at 24°C in the dark.[5][6]

-

The maximal activity of this compound oxidase in the culture medium is typically observed around day 13 of incubation.[3]

Purification of this compound Oxidase

This protocol describes the isolation and purification of this compound oxidase from the culture medium of P. roqueforti.[3]

Materials:

-

P. roqueforti culture medium (from Protocol 1)

-

Ammonium sulfate

-

DEAE-cellulose

-

Tris-HCl buffer (pH 7.5)

-

Sodium chloride (NaCl)

-

Centrifuge and appropriate tubes

-

Chromatography column

Procedure:

Step 1: Ammonium Sulfate Fractionation

-

Collect the culture medium and centrifuge to remove mycelia.

-

Slowly add solid ammonium sulfate to the supernatant at 4°C with gentle stirring to achieve 40-80% saturation.

-

Allow the protein to precipitate for at least 1 hour at 4°C.

-

Centrifuge at 10,000 x g for 20 minutes to collect the protein precipitate.

-

Discard the supernatant and resuspend the pellet in a minimal volume of Tris-HCl buffer.

Step 2: DEAE-Cellulose Chromatography

-

Prepare a DEAE-cellulose column and equilibrate it with Tris-HCl buffer.

-

Load the resuspended protein sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the Tris-HCl buffer.

-

Collect fractions and assay each fraction for this compound oxidase activity (see Protocol 3).

-

Pool the active fractions, which contain the purified enzyme.

This compound Oxidase Activity Assay

This assay is used to determine the activity of this compound oxidase by measuring the formation of PR toxin from this compound.

Materials:

-

Purified this compound oxidase (from Protocol 2)

-

This compound (substrate)

-

Citrate-phosphate buffer (pH 5.6)

-

Methanol

-

Chloroform

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing this compound (e.g., 0.1 mM) in citrate-phosphate buffer (pH 5.6).

-

Initiate the reaction by adding a known amount of the enzyme solution.

-

Incubate the reaction mixture at 30°C for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction by adding chloroform to extract the products.

-

Analyze the chloroform extract by HPLC to quantify the amount of PR toxin formed (see Protocol 4).

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of PR toxin per minute under the specified conditions.

HPLC Analysis of this compound and PR Toxin

This method is used for the separation and quantification of this compound and PR toxin.[1][4]

Materials:

-

HPLC system with a UV detector

-

Silica-based column (e.g., µPorasil, 10 µm)

-

Chloroform (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Standards of this compound and PR toxin

Procedure:

-

Prepare the mobile phase. A common mobile phase is a mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v).[1]

-

Set the UV detector to a wavelength of 254 nm.[1]

-

Inject the chloroform extract from the enzyme assay or standards onto the column.

-

Identify and quantify the peaks corresponding to this compound and PR toxin by comparing their retention times and peak areas to those of the standards.

Conclusion

The enzymatic conversion of this compound to PR toxin represents a single but crucial step in the biosynthesis of this potent mycotoxin. Understanding the enzyme responsible, this compound oxidase, and the conditions that favor this conversion is vital for researchers in mycotoxicology, food safety, and drug development. The protocols and data presented in this guide provide a comprehensive resource for studying this important biosynthetic reaction. Further research into the inhibition of this compound oxidase could lead to strategies for reducing PR toxin contamination in food products.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Some Properties of the Enzyme That Transforms this compound to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Eremofortin C in Penicillium roqueforti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin C is a key secondary metabolite produced by the filamentous fungus Penicillium roqueforti. While not significantly toxic in itself, it plays a critical biological role as the direct precursor to the mycotoxin PR toxin.[1][2][3] The conversion of this compound's hydroxymethyl group to an aldehyde functional group marks the final and toxigenic step in the PR toxin biosynthetic pathway.[3][4] Understanding the biosynthesis, regulation, and conversion of this compound is paramount for controlling PR toxin contamination in food products and for exploring the potential of its biosynthetic machinery in synthetic biology applications. This guide provides an in-depth overview of the biological significance of this compound, its biosynthetic pathway, factors influencing its production, and the experimental methodologies used for its study.

The Central Role of this compound as a Precursor to PR Toxin

This compound is an eremophilane-type sesquiterpenoid that occupies a pivotal position in the secondary metabolism of Penicillium roqueforti.[1][5] Its primary and most well-documented biological function is serving as the immediate precursor to PR toxin, a mycotoxin known for its inhibitory effects on RNA and protein synthesis.[3] The structural difference between the two molecules is the functional group at the C-12 position: a hydroxymethyl group in this compound and an aldehyde group in PR toxin.[3] This seemingly minor chemical modification is responsible for the dramatic increase in biological activity and toxicity.[6]

Time-course studies of P. roqueforti cultures have demonstrated a clear sequential relationship where the peak production of this compound precedes that of PR toxin.[3] A subsequent decrease in the concentration of this compound is consistently associated with a rapid increase in the level of PR toxin, providing strong evidence for a precursor-product relationship.[3]

The Biosynthetic Pathway of this compound and PR Toxin

The biosynthesis of this compound and PR toxin is a multi-step process that begins with the cyclization of farnesyl diphosphate. The proposed pathway, based on the identification of intermediates and genetic studies, is as follows:

-

Farnesyl Diphosphate to Aristolochene: The pathway initiates with the conversion of the primary metabolite farnesyl diphosphate to the sesquiterpene aristolochene, a reaction catalyzed by the enzyme aristolochene synthase.[4][6]

-

Oxidation of Aristolochene: The aristolochene molecule then undergoes a series of oxidation reactions.[4] An intermediate in this stage is 7-epi-neopetasone.[4]

-

Formation of Eremofortin B: Further oxidations lead to the formation of Eremofortin B.[4]

-

Conversion to this compound: Eremofortin B is then acetylated and further oxidized to yield this compound.[4]

-

Final Conversion to PR Toxin: The final step is the oxidation of the alcohol group at the C-12 position of this compound to an aldehyde group, forming the toxic PR toxin.[4] This reaction is catalyzed by an enzyme identified as this compound oxidase, which notably does not require NAD+ or NADP+ for its activity.[4]

Eremofortin A is also produced by P. roqueforti and is suggested to be either an intermediate or a shunt product in this pathway.[4]

Visualization of the PR Toxin Biosynthetic Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. PR toxin - Wikipedia [en.wikipedia.org]

Spectroscopic and Biosynthetic Insights into Eremofortin C: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data of Eremofortin C, a key intermediate in the biosynthesis of the mycotoxin PR toxin. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its characterization, and visualizes its central role in the PR toxin biosynthetic pathway.

Introduction

This compound is a sesquiterpenoid natural product belonging to the eremophilane family. It is a significant secondary metabolite produced by various species of the Penicillium genus, most notably Penicillium roqueforti. The primary interest in this compound stems from its role as the direct precursor to PR toxin, a mycotoxin with known biological activity. Understanding the spectroscopic properties and biosynthetic pathway of this compound is crucial for the study of mycotoxin formation, the development of detection methods, and the potential exploration of its own bioactivities.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₇H₂₂O₅. The mass spectrum is characterized by a prominent molecular ion peak.

| Ion | Formula | Mass (m/z) |

| [M]⁺ | C₁₇H₂₂O₅⁺ | 322 |

| Table 1: Mass Spectrometry Data for this compound. |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound have been fully assigned, providing a detailed map of its carbon-hydrogen framework. The data presented here is a compilation from published literature, primarily from studies on eremophilane sesquiterpenes isolated from Penicillium species.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm) | Multiplicity | J (Hz) |

| 1 | 72.1 | 3.62 | d | 4.0 |

| 2 | 70.8 | 3.88 | m | |

| 3 | 77.9 | 5.12 | t | 5.0 |

| 4 | 38.5 | 1.76 | m | |

| 5 | 41.5 | |||

| 6 | 25.8 | 1.91, 2.11 | d, d | 14.5, 14.5 |

| 7 | 134.1 | |||

| 8 | 192.5 | |||

| 9 | 126.5 | 6.37 | s | |

| 10 | 168.1 | |||

| 11 | 142.1 | |||

| 12 | 63.8 | 4.15 | s | |

| 13 | 21.8 | 1.51 | s | |

| 14 | 18.9 | 1.29 | s | |

| 15 | 12.1 | 0.99 | d | 7.0 |

| 16 (Ac) | 170.3 | |||

| 17 (Ac) | 21.1 | 2.13 | s | |

| Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃). |

Experimental Protocols

The following sections describe the general methodologies employed for the isolation and spectroscopic analysis of this compound from fungal cultures.

Fungal Culture and Extraction

Penicillium roqueforti is typically cultured on a suitable solid or liquid medium, such as Czapek Yeast Extract Agar (CYA) or Yeast Extract Sucrose (YES) broth. After a sufficient incubation period (e.g., 14 days) to allow for the production of secondary metabolites, the fungal mycelium and culture medium are extracted. A common procedure involves extraction with an organic solvent such as chloroform or ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Chromatographic Purification

The crude extract is subjected to chromatographic techniques to isolate this compound. This often involves an initial fractionation using column chromatography on silica gel with a gradient elution system (e.g., hexane-ethyl acetate). Further purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The purified sample of this compound is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. A standard suite of NMR experiments is performed to elucidate the structure:

-

¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting the different spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

-

Mass spectrometric analysis is performed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, is employed to obtain accurate mass measurements.

Biosynthetic Pathway of PR Toxin

This compound is a key intermediate in the biosynthetic pathway of PR toxin.[1][2] The pathway begins with the cyclization of farnesyl pyrophosphate to form the eremophilane sesquiterpene backbone. A series of enzymatic oxidation steps then lead to the formation of this compound. The final step in the biosynthesis of PR toxin is the oxidation of the primary alcohol at the C-12 position of this compound to an aldehyde, a reaction catalyzed by an this compound oxidase.[2]

References

Eremofortin C: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin C is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is a natural product synthesized as a secondary metabolite by various species of the Penicillium genus, most notably Penicillium roqueforti, which is used in the production of blue cheeses.[1] this compound is of significant scientific interest due to its close structural and biosynthetic relationship with the more toxic PR toxin.[2] It serves as the direct precursor to PR toxin, differing only by the oxidation state at the C-12 position.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and transformation, and visual representations of key chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. While extensive research has been conducted on its biosynthesis and transformation, detailed quantitative data on properties such as solubility in various solvents and thermal decomposition are not widely reported in the available literature.

General and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂O₆ | [4] |

| Molecular Weight | 322.35 g/mol | [4] |

| Melting Point | 123.5 - 126 °C | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 322 | [4] |

Solubility

Thermal Stability

A specific boiling point for this compound has not been reported. As a complex organic solid, it is presumed to decompose at temperatures above its melting point. Detailed thermal stability studies, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), are not available in the current body of scientific literature.

Spectral Data

Detailed spectral data, including comprehensive peak assignments for ¹H-NMR, ¹³C-NMR, and FT-IR, are not fully detailed in published literature. The following represents characteristic absorption regions for the functional groups present in this compound.

-

¹H-NMR: Expected chemical shifts would include signals for methyl protons, methylene and methine protons on the sesquiterpenoid skeleton, a proton adjacent to the hydroxyl group, and protons of the acetyl group.[6][7][8][9][10]

-

¹³C-NMR: The spectrum would show 17 distinct carbon signals. Characteristic shifts would be observed for the carbonyl carbons of the ester and ketone, carbons of the epoxide rings, olefinic carbons, and aliphatic carbons of the core structure.[3][11][12]

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.[13][14][15][16][17]

-

O-H stretching (alcohol): A broad band is expected in the region of 3200-3600 cm⁻¹.

-

C-H stretching (alkane): Multiple bands are expected in the 2850-3000 cm⁻¹ region.

-

C=O stretching (ester): A strong absorption is expected around 1735-1750 cm⁻¹.

-

C=O stretching (ketone): A strong absorption is expected around 1680-1720 cm⁻¹.

-

C-O stretching (alcohol, ester, ether): Bands are expected in the 1000-1300 cm⁻¹ region.

-

Experimental Protocols

Isolation and Purification of this compound from Penicillium roqueforti

This compound is naturally produced by P. roqueforti. The following is a generalized protocol for its extraction and purification based on common mycological and chemical practices.[5]

-

Fungal Culture: Penicillium roqueforti strains (e.g., NRRL 849) are grown in stationary cultures on a suitable liquid medium or solid substrate known to promote mycotoxin production.[1][18] Optimal production has been observed at temperatures between 20-24°C and a pH of approximately 4.0.[1]

-

Extraction: The culture medium (or the solid substrate and mycelium) is extracted multiple times with an organic solvent. Chloroform is frequently used for this purpose. The organic phases are then combined.

-

Concentration: The combined chloroform extract is concentrated in vacuo using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. Elution with a solvent system, such as a chloroform-methanol gradient, allows for the separation of this compound from other metabolites.

-

Analysis: Fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.[19]

Chemical Transformation of this compound to PR Toxin

This compound can be chemically oxidized to PR toxin. The most effective reported method utilizes a chromic anhydride-pyridine complex.[2][4]

-

Preparation of Oxidizing Agent: A complex of chromic anhydride and pyridine is prepared by adding chromic anhydride (CrO₃) to a solution of pyridine in dichloromethane. This must be done carefully as the reaction can be exothermic.

-

Oxidation Reaction: The this compound starting material is dissolved in dichloromethane. The chromic anhydride-pyridine complex is then added to this solution. The reaction proceeds at a controlled temperature, with 30°C being reported as optimal.[4]

-

Monitoring the Reaction: The progress of the reaction is monitored by TLC or HPLC, observing the disappearance of the this compound spot/peak and the appearance of the PR toxin spot/peak.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the chromium salts and pyridine. This typically involves washing with aqueous solutions. The organic layer is then dried and concentrated. The resulting product can be further purified by chromatography if necessary.

Enzymatic Transformation of this compound to PR Toxin

An enzyme isolated from P. roqueforti is responsible for the natural conversion of this compound to PR toxin.

-

Enzyme Isolation: The enzyme is isolated from either the culture medium or the mycelium of P. roqueforti.

-

Purification: The purification procedure involves standard biochemical techniques, including:

-

Ammonium sulfate fractionation to precipitate proteins.

-

DEAE-cellulose chromatography for ion-exchange separation.

-

-

Enzymatic Assay: The transformation is carried out by incubating the purified enzyme with this compound in a suitable buffer system. The optimal pH for this enzymatic reaction is reported to be approximately 5.6.

-

Analysis: The formation of PR toxin is monitored and quantified using HPLC.

Mandatory Visualizations

Biosynthetic Relationship of this compound and PR Toxin

The following diagram illustrates the direct biosynthetic pathway from this compound to PR toxin, a key chemical relationship for this compound.

Caption: Biosynthetic conversion of this compound to PR Toxin.

Experimental Workflow for Chemical Oxidation

This diagram outlines the key steps in the laboratory protocol for the chemical conversion of this compound into PR Toxin.

Caption: Workflow for the chemical synthesis of PR Toxin from this compound.

References

- 1. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. journals.asm.org [journals.asm.org]

- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. compoundchem.com [compoundchem.com]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]

Eremofortin C: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This whitepaper provides a comprehensive technical overview of Eremofortin C, a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on its chemical properties, biosynthesis, and experimental protocols.

Core Compound Data

This compound is a secondary metabolite of significant interest due to its role as a direct precursor to the more toxic PR toxin.[1][2] Understanding its properties and the enzymatic transformation it undergoes is crucial for mycotoxin research and control.

| Property | Value | Source |

| CAS Number | 62375-74-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₂₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 322.36 g/mol | --INVALID-LINK-- |

Biosynthesis and Production

This compound is naturally produced by various strains of Penicillium roqueforti, the same fungus used in the production of blue cheeses.[1][3] Its production is a key step in the biochemical pathway leading to PR toxin.

Optimal Production Conditions

Studies have identified several factors that influence the yield of this compound in culture.[4][5] Optimal production is generally achieved under the following conditions:

| Parameter | Optimal Condition |

| Temperature | 20 to 24 °C |

| pH | ~4.0 |

| Culture Type | Stationary cultures |

| Media Additives | Addition of corn extracts can increase yield |

Transformation to PR Toxin

This compound is the direct precursor of PR toxin.[1][2] This transformation is an oxidation reaction where the hydroxymethyl group at the C-12 position of this compound is converted to an aldehyde group, forming PR toxin.[6] This reaction is catalyzed by an enzyme known as EC oxidase, which has been isolated from P. roqueforti.[7]

Experimental Protocols

The following sections outline the methodologies for the extraction, separation, and quantification of this compound from P. roqueforti cultures.

Extraction of this compound

A common method for extracting this compound and other related metabolites from the culture medium involves liquid-liquid extraction with chloroform.[1]

Protocol:

-

Filter the P. roqueforti culture to separate the mycelium from the culture medium.

-

The culture medium is then extracted three times with chloroform.

-

The chloroform phases are collected and evaporated to dryness to yield a crude extract containing this compound.[1]

-

For extraction from the mycelium, the mycelial mats are blended with water and then extracted with chloroform for one hour.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the separation and quantification of this compound.

Instrumentation and Conditions:

-

Instrument: A Waters Associates ALC 204 instrument or similar is suitable.[1]

-

Column: A Microporasil 10-µm silica gel column (4 mm ID by 30 cm long) has been used successfully.[1]

-

Detector: UV absorbance detector set at 254 nm.[1]

-

Quantification: Achieved by peak height measurements and comparison with standards.[1]

Biological Activity

In contrast to its derivative, PR toxin, this compound is reported to not exhibit significant toxicity in animals.[5] The primary biological significance of this compound lies in its role as the immediate precursor to the toxic PR toxin. The structural difference, a hydroxymethyl group in this compound versus an aldehyde group in PR toxin, is critical for the toxic activity.[5][6]

Conclusion

This compound is a key secondary metabolite in the biosynthetic pathway of PR toxin in Penicillium roqueforti. While not significantly toxic itself, its study is essential for understanding and controlling the production of the more hazardous PR toxin. The experimental protocols outlined in this document provide a foundation for researchers working on the detection, quantification, and characterization of this important mycotoxin.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Some Properties of the Enzyme That Transforms this compound to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Eremofortin C from Penicillium roqueforti Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eremofortin C is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti, the same mold responsible for the characteristic veining in blue cheeses.[1][2] It belongs to the eremophilane family of compounds and is a direct biochemical precursor to the more toxic PR toxin.[3][4] Understanding the isolation and purification of this compound is crucial for toxicological studies, the development of analytical standards, and for research into the biosynthesis of related mycotoxins. These application notes provide detailed protocols for the cultivation of P. roqueforti, followed by the extraction, and purification of this compound.

I. Cultivation of Penicillium roqueforti for this compound Production

Optimal production of this compound is dependent on the specific strain of P. roqueforti, the culture medium, and various physical parameters.[5]

Protocol 1: Fungal Culture and Growth Conditions

-

Strain Selection: Utilize a known this compound producing strain of Penicillium roqueforti, such as NRRL 849 or other strains documented for producing eremophilane-type sesquiterpenes.[3]

-

Culture Medium: While various media can be used, production is notably enhanced on cereal-based solid media.[5] A common laboratory medium is Potato Dextrose Agar (PDA) for maintaining cultures. For liquid culture production, a semisynthetic medium can be employed.[6] To enhance yield, the addition of corn extracts to the culture medium has been shown to significantly increase the production of this compound.[5]

-

Inoculation and Incubation:

-

For liquid cultures, inoculate Roux bottles containing 150 ml of sterile medium with a spore suspension washed from PDA slants.[3]

-

Incubate the flasks as stationary cultures in the dark.[3][7] Shaking cultures may reduce the yield.[5]

-

The optimal temperature for toxin production is between 20-24°C.[5]

-

The ideal pH for the production of both this compound and PR toxin is approximately 4.0.[5][7]

-

-

Time Course: The production of this compound is time-dependent. A time-course study has shown that the maximum concentration of this compound in the culture medium typically precedes the peak production of its derivative, PR toxin.[3] Cultures are typically harvested after several days of incubation, with peak production varying by strain and conditions.

II. Extraction of this compound

This compound is found in both the fungal mycelium and the culture medium. The following protocol is adapted from established methods for extracting eremofortins.[3]

Protocol 2: Solvent Extraction of this compound

-

Harvesting: At the desired incubation time, separate the fungal culture into mycelium and culture medium (filtrate) by filtration.

-

Mycelium Extraction:

-

Wash the collected mycelial mats with demineralized water.

-

Homogenize the mycelial mats in 100 ml of water for 1 minute using a high-speed blender.

-

Transfer the homogenate to a shaking agitator and extract with 200 ml of chloroform for 1 hour.[3]

-

Collect the chloroform phase.

-

-

Culture Medium Extraction:

-

Extract the filtered medium three times with an equal volume of chloroform (e.g., 3 x 300 ml of chloroform for 300 ml of medium).[3]

-

Pool the chloroform phases from all extractions.

-

-

Concentration:

-

Combine the chloroform extracts from both the mycelium and the medium.

-

Evaporate the chloroform to dryness under reduced pressure using a rotary evaporator. The resulting crude extract contains this compound and other metabolites.

-

III. Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and quantification of this compound from the crude extract.[3][8]

Protocol 3: HPLC Purification

-

Sample Preparation: Redissolve the dried crude extract in a small volume of the HPLC mobile phase (e.g., chloroform).

-

Chromatographic System:

-

Instrument: An HPLC system equipped with a pump, injector, and a UV absorbance detector set to 254 nm.[3]

-

Column: A Microporasil 10-µm silica gel column (4 mm ID x 30 cm) is effective.[3]

-

Mobile Phase: Isocratic elution with chloroform can be used. A solvent system of chloroform-tetrahydrofuran (75:25, vol/vol) has also been reported.[3]

-

Flow Rate: A typical flow rate is between 1.5 to 2.0 ml/min.[3]

-

-

Injection and Fraction Collection:

-

Inject the dissolved extract onto the HPLC column.

-

Monitor the elution profile at 254 nm.

-

Collect the fractions corresponding to the retention time of this compound, as determined by comparison with a standard.

-

-

Purity Confirmation:

-

Evaporate the solvent from the collected fractions.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

IV. Quantitative Data

The yield of this compound can vary significantly based on the P. roqueforti strain and culture conditions. The table below summarizes data from a time-course study of metabolite production in Roux bottle cultures.[3]

| Incubation Day | Sample | This compound (µg per Roux bottle) |

| 7 | Mycelium | 10 |

| 7 | Medium | 100 |

| 9 | Mycelium | 15 |

| 9 | Medium | 200 |

| 11 | Mycelium | 20 |

| 11 | Medium | 350 |

| 13 | Mycelium | 15 |

| 13 | Medium | 250 |

| 15 | Mycelium | 10 |

| 15 | Medium | 150 |

Data adapted from Moreau et al. (1980). The values represent the metabolite content per Roux bottle containing 150 ml of medium.[3]

V. Visualizations

Experimental Workflow

Caption: Experimental workflow for isolating this compound.

Biosynthetic Relationship

Caption: this compound is the direct precursor to PR toxin.

References

- 1. Penicillium roqueforti - Wikipedia [en.wikipedia.org]

- 2. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PR toxin production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Extraction of Eremofortin C from Fungal Mycelium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eremofortin C is a sesquiterpenoid mycotoxin produced by various species of the Penicillium genus, notably Penicillium roqueforti, the fungus used in the production of blue cheeses. It is a key intermediate in the biosynthetic pathway of PR toxin.[1][2] The ability to efficiently extract and quantify this compound from fungal mycelium is crucial for research into its biosynthesis, biological activity, and for monitoring its presence in food products and fungal cultures. These application notes provide detailed protocols for the extraction of this compound from fungal mycelium, methods for its quantification, and an overview of its biosynthetic pathway.

Data Presentation

Table 1: Comparison of Solvent Systems for Mycotoxin Extraction

While a specific comparative study on this compound extraction efficiency with various solvents was not found in the reviewed literature, the following table summarizes solvents commonly used for the extraction of mycotoxins from fungal matrices. Chloroform has been specifically documented for this compound extraction from P. roqueforti mycelium.

| Solvent System | Matrix | Extraction Method | Reported Efficiency/Recovery | Reference |

| Chloroform | Penicillium roqueforti mycelium | Shaking agitation | Method of choice in detailed protocol | [3] |

| Ethyl Acetate | Silage | Shaking | Effective for Roquefortine C | [4] |

| Methanol | Various plant materials | Hot extraction (Soxhlet) | High yield for various phytochemicals | [5] |

| Ethanol | Black pepper fruits | Soxhlet, Maceration, Reflux, Ultrasonic | Yields vary with method, Soxhlet being highest | [6] |

| Acetonitrile:Water (80:20, v/v) | Maize | Homogenization | Effective for a range of mycotoxins |

Experimental Protocols

Fungal Culture and Mycelium Harvesting

Objective: To cultivate Penicillium roqueforti and harvest the mycelium for this compound extraction.

Materials:

-

Penicillium roqueforti strain (e.g., CECT 2905)

-

Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar

-

Sterile culture flasks or Roux bottles

-

Incubator

-

Sterile demineralized water

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

Protocol:

-

Inoculate the P. roqueforti strain onto PDA or YES agar plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.[7]

-

Prepare a spore suspension by washing the surface of the agar plates with sterile demineralized water.

-

Use the spore suspension to inoculate liquid culture medium or agar in Roux bottles.

-

Incubate the cultures as stationary cultures in the dark at 25°C.[3] Optimal production of this compound has been observed at temperatures between 20 to 24°C and at a pH of around 4.0.[8]

-

After the desired incubation period (e.g., 10-15 days), harvest the mycelial mats by filtration.

-

Wash the mycelium carefully with demineralized water to remove any remaining medium.[3]

-

The harvested mycelium can be used immediately for extraction or lyophilized for long-term storage.

This compound Extraction from Fungal Mycelium

Objective: To extract this compound from the harvested P. roqueforti mycelium.

Materials:

-

Fresh or lyophilized fungal mycelium

-

Demineralized water

-

Chloroform

-

Waring blender or other high-speed blender

-

Shaking agitator

-

Rotary evaporator

Protocol:

-

Pool the mycelial mats from several culture bottles.

-

In a Waring blender, blend the mycelium with 100 ml of demineralized water for 1 minute at high speed to homogenize the tissue.[3]

-

Transfer the homogenate to an extraction flask and add 200 ml of chloroform.[3]

-

Place the flask on a shaking agitator and extract for 1 hour.[3]

-

After extraction, separate the chloroform phase from the aqueous phase and mycelial debris. This can be achieved by centrifugation followed by decantation or by using a separatory funnel.

-

Collect the chloroform phase, which contains the extracted metabolites.

-

Evaporate the chloroform extract to dryness using a rotary evaporator under reduced pressure.

-

The dried extract is now ready for analysis and quantification of this compound.

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in the mycelial extract using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A Microporasil 10-µm silica gel column (4 mm ID x 30 cm long) has been specifically used for the separation of P. roqueforti metabolites.[3] Alternatively, a modern C18 reversed-phase column can be used with a suitable mobile phase.

-

Mobile Phase:

-

For the silica gel column: Chloroform at a flow rate of 2 ml/min.[3]

-

For a C18 column: A mixture of acetonitrile and water is commonly used for mycotoxin analysis. The exact ratio may need to be optimized.

-

-

Detection: UV detection at 254 nm, as this compound contains an α,β-unsaturated ketone group that absorbs at this wavelength.[3]

-

Injection Volume: 10 µl.[3]

-

Quantification: Based on peak height or area measurements compared with a standard curve prepared from a pure this compound standard.[3]

Protocol:

-

Reconstitute the dried mycelial extract in a known volume of the mobile phase (e.g., chloroform for the silica column).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the sample extract onto the HPLC system.

-

Record the chromatograms and determine the retention time for this compound from the standard injections.

-

Identify the this compound peak in the sample chromatogram based on the retention time.

-

Construct a calibration curve by plotting the peak height or area of the standards against their concentration.

-

Calculate the concentration of this compound in the sample extract using the calibration curve.

Mandatory Visualizations

This compound Extraction Workflow

Caption: Workflow for the extraction and analysis of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in P. roqueforti.

References

- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. bepls.com [bepls.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Eremofortin C using High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Eremofortin C, a mycotoxin produced by several species of Penicillium, notably Penicillium roqueforti. The described method utilizes reversed-phase chromatography coupled with UV detection, offering a specific and sensitive analytical solution for researchers, scientists, and professionals in drug development and food safety. This document provides a comprehensive experimental protocol, system suitability parameters, and expected performance characteristics.

Introduction

This compound is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is a precursor to the more toxic PR toxin and its presence can be an indicator of potential toxicity in contaminated materials.[1][2] Accurate quantification of this compound is crucial for toxicological studies, fungal metabolism research, and for monitoring its presence in food and feed products. This application note presents a modern reversed-phase HPLC method, which is a significant improvement over older normal-phase techniques, offering better reproducibility and column longevity.

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.

-

Analytical Balance: For accurate weighing of standards.

-

Volumetric Glassware: Class A for the preparation of standards and mobile phases.

-

Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.

Reagents and Standards

-

This compound analytical standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Formic Acid (FA): (Optional, for improved peak shape) LC-MS grade.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Note on Detection Wavelength: A wavelength of 254 nm has been historically used for the detection of this compound.[3] For optimal sensitivity, it is recommended to determine the absorption maximum of this compound using a UV-Vis spectrophotometer or a diode array detector and adjust the detection wavelength accordingly.

Protocols

Standard Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 10.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Fungal Culture)

-

Extraction: Lyophilize the fungal mycelium or culture medium. Extract a known amount of the lyophilized material with chloroform or methanol by sonication or shaking for 30 minutes.[3]

-

Solvent Evaporation: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Performance

The following table summarizes the expected performance characteristics of this method, based on typical results for mycotoxin analysis.

| Parameter | Expected Performance |

| Retention Time | Approximately 6-8 minutes (dependent on the specific column and system) |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| Repeatability of Injections (%RSD) | < 2.0% for 5 replicate injections of a standard |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Relationship between method parameters, performance, and the final analytical outcome.

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is suitable for various applications, including quality control in food and feed, mycotoxin research, and drug development. Adherence to the outlined protocols and system suitability criteria will ensure high-quality, reproducible results.

References

Application Note: Quantitative Analysis of Eremofortin C using Liquid Chromatography-Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Eremofortin C is a secondary metabolite produced by several species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses.[1][2][3] As a mycotoxin and a precursor to PR toxin, the monitoring of this compound levels is crucial in food safety, fungal metabolism research, and drug development.[1][4] This application note details a sensitive and selective method for the quantification of this compound in various matrices utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS/MS is a powerful analytical technique for mycotoxin analysis due to its high selectivity, sensitivity, and capability for multi-analyte detection.[5][6][7]

Principle of the Method

This protocol employs a reverse-phase liquid chromatography system for the separation of this compound from complex sample matrices. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. Electrospray ionization (ESI) is used to generate precursor ions of this compound, which are subsequently fragmented to produce specific product ions. The monitoring of these specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the accurate quantification of this compound.[5]

Materials and Reagents

-

This compound analytical standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup[8]

-

0.22 µm syringe filters

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and may need to be optimized depending on the sample matrix. A generic procedure for solid samples is outlined below.

-

Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Extraction: Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 0.1% formic acid).[5]

-

Vortexing and Sonication: Vortex the mixture for 5 minutes, followed by ultrasonication for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes.

-

Dilution and Filtration: Transfer an aliquot of the supernatant, dilute with an equal volume of water, and filter through a 0.22 µm syringe filter before LC-MS injection. For complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary to reduce matrix effects.[7][8]

LC-MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

The following parameters are suggested starting points and should be optimized for the specific instrument used.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Source Temperature | 150 °C |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | [M+H]⁺ | Fragment 1 | 30 | 15 |

| This compound (Qualifier) | [M+H]⁺ | Fragment 2 | 30 | 25 |

Data Presentation

Quantitative data should be summarized in a structured table for clear comparison.

| Sample ID | Retention Time (min) | Peak Area | Concentration (ng/mL or µg/kg) |

| Standard 1 | e.g., 5.21 | e.g., 150,000 | 1 |

| Standard 2 | e.g., 5.21 | e.g., 745,000 | 5 |

| Sample A | e.g., 5.22 | e.g., 320,000 | Calculated Value |

| Sample B | e.g., 5.21 | e.g., 45,000 | Calculated Value |

Visualizations

Experimental Workflow Diagram